![molecular formula C13H15FO B1611009 Cyclohexyl 4-fluorophenyl ketone CAS No. 85014-02-4](/img/structure/B1611009.png)
Cyclohexyl 4-fluorophenyl ketone
Overview
Description
Cyclohexyl 4-fluorophenyl ketone is a chemical compound with the CAS Number: 85014-02-4 . It has a molecular weight of 206.26 and its IUPAC name is cyclohexyl (4-fluorophenyl)methanone .
Molecular Structure Analysis
The molecular formula of Cyclohexyl 4-fluorophenyl ketone is C13H15FO . Its InChI Code is 1S/C13H15FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2 .Scientific Research Applications
Synthesis and Derivative Development
- A study by Moghimi et al. (2014) explored the synthesis of fluoroketamine, a novel ketamine derivative developed from starting materials including a fluorobenzonitrile and α-bromocyclopentyl-(2-fluorophenyl)-ketone, highlighting the role of cyclohexyl 4-fluorophenyl ketone in pharmaceutical research (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Detection of Explosives
- Cox, Müller, and Swager (2011) demonstrated the use of thin films containing conjugated polymers for the selective detection of cyclic ketones like cyclohexanone, which is relevant in detecting plasticized explosives (Cox, Müller, & Swager, 2011).
Catalysis and Organic Chemistry
- Shiloni, Fallek, and Portnoy (2017) developed fluorogenic assays to screen catalysts for Robinson annulation involving ketones, demonstrating the importance of cyclohexyl 4-fluorophenyl ketone in catalytic processes (Shiloni, Fallek, & Portnoy, 2017).
Synthesis of Novel Compounds
- Massicot et al. (2011) synthesized novel fluorinated cyclohexane and aromatic derivatives, showing the versatility of cyclohexyl 4-fluorophenyl ketone in the creation of new compounds (Massicot, Mor Iriarte, Brigaud, Lebrun, & Portella, 2011).
Future Directions
Cyclohexyl 4-fluorophenyl ketone could potentially be used in the synthesis of novel poly (aryl ether ketone) (PAEK) containing different numbers of methylene groups . These polymers could have applications in the field of high-frequency communications due to their low dielectric constant at high frequency, good thermal resistance, and mechanical properties .
properties
IUPAC Name |
cyclohexyl-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h6-10H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDAMRMWTBRLMEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20565207 | |
Record name | Cyclohexyl(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 4-fluorophenyl ketone | |
CAS RN |
85014-02-4 | |
Record name | Cyclohexyl(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20565207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclohexyl(4-fluorophenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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